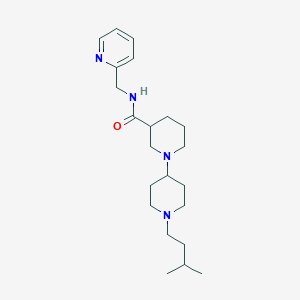
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-42165279, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the kappa opioid receptor (KOR) and has been shown to have promising effects in preclinical studies.
Wirkmechanismus
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is a selective antagonist of the KOR, which is a member of the opioid receptor family. KORs are widely distributed in the central nervous system and are involved in the regulation of pain, mood, and addiction. The activation of KORs has been shown to produce dysphoria and aversion, which limits their therapeutic potential. 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, as a KOR antagonist, blocks the activation of KORs and has been shown to produce analgesic, anti-depressant, and anti-anxiety effects.
Biochemical and Physiological Effects:
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects in preclinical models. It has been shown to reduce pain sensitivity in animal models of pain, which is likely due to its antagonism of KORs. Additionally, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce anti-depressant and anti-anxiety effects in animal models of depression and anxiety. Furthermore, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the treatment of drug addiction, as KOR antagonists have been shown to reduce drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the KOR, which reduces the likelihood of off-target effects. Additionally, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is its relatively low potency, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of more potent analogs of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, which may have improved therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in humans. Furthermore, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide may have potential use in the treatment of a range of psychiatric and neurological disorders, including depression, anxiety, and addiction. Further research is needed to determine the full extent of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's therapeutic potential.
Synthesemethoden
The synthesis of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4-bis(3-aminopropyl)piperazine with 2-pyridinemethanol, followed by the reaction with 3-methylbutyryl chloride. The resulting product is then treated with 1,4-dibromobutane to obtain 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. The purity of the compound can be further improved by column chromatography.
Wissenschaftliche Forschungsanwendungen
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. Additionally, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have anti-depressant and anti-anxiety effects in animal models of depression and anxiety. Furthermore, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the treatment of drug addiction, as KOR antagonists have been shown to reduce drug-seeking behavior.
Eigenschaften
IUPAC Name |
1-[1-(3-methylbutyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-18(2)8-13-25-14-9-21(10-15-25)26-12-5-6-19(17-26)22(27)24-16-20-7-3-4-11-23-20/h3-4,7,11,18-19,21H,5-6,8-10,12-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWRPSRPPIWDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6008269.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6008278.png)
![N-(2-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B6008283.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6008287.png)
![N-(3-acetylphenyl)-4-[(2-bromophenoxy)methyl]benzamide](/img/structure/B6008295.png)
![N-(3-bromophenyl)-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008300.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6008305.png)
![1-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6008314.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6008322.png)
![4-[({4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6008339.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6008343.png)
![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B6008360.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B6008361.png)
![8-{[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6008365.png)